Abltide

Description

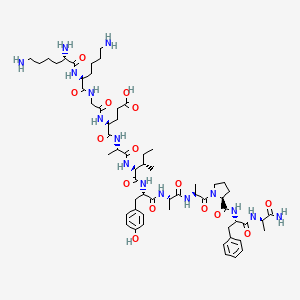

Structure

2D Structure

Properties

Molecular Formula |

C60H93N15O15 |

|---|---|

Molecular Weight |

1264.5 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |

InChI Key |

WOEYLBHGXWOZOC-VHCTZGMQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Abltide as a Substrate for c-Abl Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Abl (Abelson murine leukemia viral oncogene homolog 1) kinase is a non-receptor tyrosine kinase that plays a pivotal role in a variety of cellular processes, including cell growth, proliferation, differentiation, adhesion, migration, and stress responses.[1][2] Dysregulation of c-Abl activity is implicated in several human diseases, most notably in chronic myeloid leukemia (CML), where the formation of the Bcr-Abl fusion protein results in a constitutively active kinase.[1] Consequently, c-Abl is a significant target for therapeutic intervention.

Abltide is a synthetic peptide that serves as an optimal substrate for the c-Abl kinase.[1] Its sequence is derived from the C-terminus of the c-Abl protein itself.[3] Due to its high affinity and specificity for c-Abl, this compound is widely utilized in in vitro kinase assays to determine the enzymatic activity of c-Abl and to screen for potential inhibitors. This technical guide provides an in-depth overview of this compound as a substrate for c-Abl kinase, including its biochemical properties, detailed experimental protocols for its use in various assay formats, and a summary of key quantitative data.

This compound: The Peptide Substrate

The amino acid sequence of this compound can vary slightly between different commercial suppliers, but the most commonly cited sequences are:

The core recognition motif for c-Abl phosphorylation is centered around the tyrosine (Y) residue.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of this compound with c-Abl kinase and the inhibitory effects of imatinib, a well-characterized c-Abl inhibitor, determined using this compound-based assays.

Table 1: Kinetic Parameters of c-Abl Kinase with this compound Substrate

| Parameter | Value | Conditions | Reference |

| Km | 4 µM - 21 µM | Varies by study | [8] |

| KD | 69.9 ± 13.0 µM | Nanopore tweezer analysis | [9] |

Table 2: IC50 Values of Imatinib against c-Abl Kinase using this compound-based Assays

| Inhibitor | IC50 | Assay Conditions | Reference |

| Imatinib | 0.3 µM | BacKin assay | [8] |

| Imatinib | 0.4 µM | IMAP assay with this compound substrate | [10] |

| Imatinib | 0.6 µM | Cell-free assay | [1] |

| Imatinib | 28.91 nM | ABL (T315I) Kinase Assay with 5µM ATP | [11] |

Experimental Protocols

A variety of assay formats can be employed to measure the phosphorylation of this compound by c-Abl kinase. Below are detailed methodologies for three common approaches.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant c-Abl enzyme

-

This compound peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare the Kinase Reaction:

-

In a well of a microplate, combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound (inhibitor) at the desired concentrations.

-

-

Initiate the Reaction:

-

Add a mixture of this compound and ATP to the well to start the kinase reaction. Final concentrations are typically in the range of 0.2 µg/µl this compound and 5 µM ATP.

-

-

Incubation:

-

Incubate the reaction at room temperature for 60 minutes.

-

-

Stop the Reaction and Deplete ATP:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Radiometric Kinase Assay ([γ-³³P]-ATP)

This classic method measures the direct incorporation of a radiolabeled phosphate from ATP onto the this compound substrate.

Materials:

-

Recombinant c-Abl enzyme

-

This compound peptide (e.g., EAIYAAPFAKKK)

-

Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

[γ-³³P]-ATP

-

Phosphoric acid (0.5% and 0.425%)

-

Methanol

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Scintillation counter

Procedure:

-

Prepare the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant c-Abl enzyme, and 50 µM this compound.

-

-

Initiate the Reaction:

-

Add a mixture of MgAcetate and [γ-³³P]-ATP to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture for 40 minutes at room temperature.

-

-

Stop the Reaction:

-

Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.

-

-

Capture the Phosphorylated Substrate:

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

-

Washing:

-

Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Perform a final wash with methanol.

-

-

Detection:

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-Based Kinase Assay (TAMRA-Abltide)

This assay often utilizes a fluorescently labeled this compound (e.g., TAMRA-Abltide) and can be adapted to various detection methods, such as fluorescence polarization or mobility shift assays.

Materials:

-

Recombinant c-Abl enzyme

-

TAMRA-labeled this compound (e.g., 5-TAMRA-KKGEAIYAAPFA-NH2)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection system (e.g., fluorescence polarization plate reader or gel electrophoresis equipment)

Procedure (Example using Fluorescence Polarization):

-

Prepare the Kinase Reaction:

-

In a suitable microplate (e.g., black, low-binding), combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound.

-

-

Initiate the Reaction:

-

Add a mixture of TAMRA-Abltide and ATP to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Stop the Reaction (Optional):

-

The reaction can be stopped by adding a solution containing EDTA.

-

-

Detection:

-

Measure the fluorescence polarization of the sample. Phosphorylation of the TAMRA-Abltide will result in a change in its molecular weight and shape, leading to a change in the fluorescence polarization signal.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving c-Abl and a typical experimental workflow for a c-Abl kinase assay.

Caption: Overview of c-Abl signaling pathways.

Caption: General workflow for a c-Abl kinase assay.

Caption: Logical relationship of components in a c-Abl kinase assay.

Conclusion

This compound is an indispensable tool for the in vitro study of c-Abl kinase activity. Its high affinity and specificity make it an ideal substrate for a variety of assay formats, enabling robust and reproducible measurements of enzyme kinetics and inhibitor potency. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on the c-Abl kinase and its role in health and disease. The continued use of this compound in these assays will undoubtedly contribute to the development of novel and more effective therapies targeting c-Abl-driven pathologies.

References

- 1. Oxidative Stress, DNA Damage, and c-Abl Signaling: At the Crossroad in Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 3. Modulation of the F-actin cytoskeleton by c-Abl tyrosine kinase in cell spreading and neurite extension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Caspase-Dependent Cleavage of c-Abl Contributes to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The c-Abl tyrosine kinase regulates actin remodeling at the immune synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Abltide in Chronic Myeloid Leukemia Research: A Substrate-Centric Approach to Overcoming Drug Resistance

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly through mutations like the T315I "gatekeeper" mutation, necessitates the development of novel therapeutic strategies. This technical guide explores the burgeoning field of substrate-competitive inhibition of Bcr-Abl, with a focus on Abltide, the optimal substrate peptide for the Abl kinase. By leveraging the unique properties of this compound, researchers are designing a new class of inhibitors that target the substrate-binding site of Bcr-Abl, offering a promising avenue to circumvent conventional TKI resistance. This document provides an in-depth overview of the core concepts, experimental methodologies, and preclinical data related to this compound-based Bcr-Abl inhibitors.

The Bcr-Abl Oncogene and the Challenge of TKI Resistance

The hallmark of CML is the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL fusion gene.[1] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells through the phosphorylation of various downstream substrates.[2]

First and second-generation TKIs, such as imatinib, dasatinib, and nilotinib, function by competing with ATP for its binding pocket on the Bcr-Abl kinase domain, thereby inhibiting its activity.[2][3] However, clinical resistance remains a significant challenge, with point mutations in the kinase domain being a primary cause. The T315I mutation, in particular, confers resistance to most clinically available TKIs by sterically hindering drug binding in the ATP pocket.[4]

This compound: The Optimal Substrate and a Template for Inhibition

This compound is a synthetic peptide that represents the optimal substrate for the Abl kinase.[1] Its sequence is specifically recognized and phosphorylated by the kinase. The central insight in this research area is that molecules designed to mimic this compound can act as substrate-competitive inhibitors, binding to the substrate-binding site of Bcr-Abl and preventing the phosphorylation of its natural downstream targets. This approach offers a distinct mechanism of action compared to ATP-competitive TKIs and holds the potential to be effective against mutants that confer resistance to those agents.[1]

Interestingly, research has shown that this compound itself exhibits inhibitory activity against Abl kinase at low micromolar concentrations (IC50: 5.7 μM), and its phosphorylated form has similar activity.[1] This suggests that the peptide can occupy the substrate-binding site and prevent further kinase activity.

Engineering this compound-Based Inhibitors with the Cyclotide Scaffold

To translate the concept of this compound-based inhibition into a viable therapeutic strategy, researchers have utilized the cyclotide scaffold, specifically MCoTI-II (Momordica cochinchinensis trypsin inhibitor-II). Cyclotides are exceptionally stable, disulfide-rich peptides that are resistant to proteolysis.[5] The MCoTI-II scaffold provides a robust framework onto which sequences derived from this compound can be grafted.[1] These engineered peptides, referred to as MTAbl peptides, have been designed to target the substrate-binding site of Bcr-Abl.

Quantitative Data: In Vitro Inhibition of Bcr-Abl

A series of MTAbl peptides have been synthesized and evaluated for their ability to inhibit wild-type Abl kinase and the drug-resistant T315I mutant. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Peptide/Compound | Target | IC50 (μM) |

| This compound | Wild-type Abl | 5.7 |

| Imatinib | Wild-type Abl | 0.3 |

| Imatinib | [T315I]Abl | > 256 |

| MTAbl13 | Wild-type Abl | 1.3 |

| MTAbl13 | [T315I]Abl | 12.2 |

| MTAbl14 (phosphorylated MTAbl13) | Wild-type Abl | 2.6 |

Data sourced from Huang et al. (2015).[6]

These data demonstrate that engineered cyclotides incorporating this compound sequences can effectively inhibit both wild-type and the T315I mutant of the Abl kinase in the low micromolar range.[1][6]

Experimental Protocols

BacKin Assay for Kinase Inhibition

The BacKin assay is a novel, non-radioactive, and cost-effective method for measuring kinase activity and inhibition using bacterial surface display and flow cytometry.[7][8][9]

Methodology:

-

Substrate Display: The this compound substrate is genetically fused to a scaffold protein (e.g., eCPX) and expressed on the surface of E. coli.[7][8]

-

Kinase Reaction: The bacteria displaying this compound are incubated with the Bcr-Abl kinase and ATP, leading to the phosphorylation of the surface-displayed substrate.[7][8]

-

Fluorescent Labeling: The phosphorylated this compound is then labeled with a biotinylated anti-phosphotyrosine antibody, followed by incubation with streptavidin conjugated to a fluorescent molecule (e.g., phycoerythrin).[7][8]

-

Flow Cytometry Analysis: The fluorescence of the bacterial cells is quantified using flow cytometry. The intensity of the fluorescence is proportional to the extent of substrate phosphorylation and thus, the kinase activity.[7][8]

-

Inhibition Measurement: To measure the inhibitory activity of compounds like MTAbl peptides, the assay is performed in the presence of varying concentrations of the inhibitor, and the reduction in fluorescence is measured to determine the IC50 value.[8]

Serum Stability Assay

The stability of peptide-based therapeutics in human serum is a critical parameter for their potential clinical application.

Methodology:

-

Incubation: The MTAbl peptides are incubated in 100% human serum at 37°C for various time points (e.g., up to 24 hours).[10]

-

Protease Inactivation: At each time point, an aliquot is taken, and the proteolytic activity is quenched, typically by the addition of an acid like trichloroacetic acid.[11]

-

Analysis: The amount of remaining intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

Results Summary:

| Peptide | % Remaining after 24h in Human Serum |

| This compound | < 5% |

| MCoTI-II | ~75% |

| MTAbl06 | > 75% |

| MTAbl07 | > 75% |

| MTAbl09 | > 90% |

| MTAbl13 | > 95% |

Data sourced from Huang et al. (2015) via ResearchGate.[10]

The results indicate that while the linear this compound is rapidly degraded, the MTAbl peptides based on the MCoTI-II scaffold are highly stable in human serum.[10]

Cell Internalization Assay

For an inhibitor of an intracellular target like Bcr-Abl to be effective, it must be able to penetrate the cell membrane.

Methodology:

-

Fluorescent Labeling: The cyclotide peptides are conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Incubation: Adherent cancer cell lines (e.g., HeLa cells) are incubated with the fluorescently labeled peptides for a defined period (e.g., 1 hour) at 37°C.[12]

-

Washing and Harvesting: The cells are washed to remove non-internalized peptides and then harvested.[12]

-

Flow Cytometry: The mean fluorescence of the cells is measured by flow cytometry to quantify the amount of internalized peptide.[12] An impermeable fluorescent quencher like trypan blue can be used to distinguish between membrane-bound and truly internalized peptides.

-

Confocal Microscopy: This technique can be used to visualize the subcellular localization of the internalized peptides.

Studies have shown that MCoTI-II and its derivatives enter cells through an energy-dependent process, likely involving multiple endocytic pathways.[13][14] Further engineering of the MCoTI-II scaffold has been shown to improve its cell penetration efficiency.[12]

Signaling Pathways and Mechanisms of Action

The constitutive kinase activity of Bcr-Abl leads to the activation of several downstream signaling pathways that are crucial for the malignant phenotype in CML, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[15][16] Key substrates that are phosphorylated by Bcr-Abl include CrkL and STAT5, and the phosphorylation status of these proteins is often used as a biomarker for Bcr-Abl activity.[15][17]

This compound-based substrate-competitive inhibitors are designed to block the initial step in these cascades: the phosphorylation of direct Bcr-Abl substrates.

Caption: Bcr-Abl signaling pathway and the mechanism of this compound-based inhibitors.

The diagram above illustrates how Bcr-Abl utilizes ATP to phosphorylate downstream substrates like CrkL and STAT5, leading to pro-proliferative and anti-apoptotic signaling. This compound-based inhibitors act by competitively binding to the substrate-binding site on Bcr-Abl, thereby preventing the phosphorylation of these key signaling molecules.

Conclusion and Future Directions

The use of this compound as a template for designing substrate-competitive inhibitors of Bcr-Abl represents a rational and promising strategy to combat TKI resistance in CML. The development of MTAbl peptides, which demonstrate potent inhibition of both wild-type and the T315I mutant Bcr-Abl, coupled with their high serum stability, underscores the potential of this approach. Future research will likely focus on optimizing the cell permeability and pharmacokinetic properties of these engineered cyclotides to translate these encouraging preclinical findings into viable therapeutic candidates. The principles outlined in this guide provide a solid foundation for researchers and drug developers to further explore and advance this innovative area of CML therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry | PLOS One [journals.plos.org]

- 9. A novel quantitative kinase assay using bacterial surface display and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of the cyclotide framework to improve cell penetration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular uptake of cyclotide MCoTI-I follows multiple endocytic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

Unveiling the Function of Abl Tyrosine Kinase with Abltide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Abltide peptide in elucidating the function of the Abelson (Abl) tyrosine kinase. Abl kinase is a key regulator of diverse cellular processes, and its aberrant activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). This compound, a synthetic peptide substrate, has become an indispensable tool for studying Abl kinase activity, dissecting its signaling pathways, and screening for potent inhibitors. This document provides a comprehensive overview of the methodologies, quantitative data, and signaling networks associated with the use of this compound in Abl kinase research.

Introduction to Abl Tyrosine Kinase and this compound

The c-Abl proto-oncogene encodes a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress responses[1]. The activity of c-Abl is tightly regulated by its SH3 domain; deletion of this domain can lead to oncogenic transformation[1]. In CML, a chromosomal translocation results in the fusion of the breakpoint cluster region (BCR) gene with the ABL1 gene, creating the constitutively active BCR-ABL oncoprotein[2][3]. This aberrant kinase activity drives the hyperproliferation of leukemia cells[3].

This compound is a synthetic peptide (EAIYAAPFAKKK) that serves as a specific and optimal substrate for Abl family kinases[4][5][6]. Its sequence was identified through the screening of a peptide library to find the consensus motif for Abl kinase recognition[7]. The tyrosine residue within the this compound sequence is efficiently phosphorylated by Abl kinase, making it an ideal tool for in vitro and in cell-based assays to measure kinase activity[5][6].

Quantitative Analysis of Abl Kinase Activity Using this compound

This compound-based assays are frequently employed to quantify Abl kinase activity and to determine the potency of inhibitors. The following tables summarize key quantitative data derived from such studies.

Table 1: Inhibitory Activity against Abl Kinase

| Compound | Target | IC50 (µM) | Assay Notes |

| This compound | Abl kinase | 5.7 | Measured using the BacKin assay, demonstrating that the substrate can also act as an inhibitor.[7][8] |

| Phosphorylated this compound | Abl kinase | Similar to non-phosphorylated this compound | Suggests that the phosphorylated product can also bind to the kinase and inhibit its activity.[7] |

| Imatinib | Abl kinase | ~0.3 | Determined using the BacKin assay with this compound as the substrate.[9] |

| MTAbl13 | Abl kinase | 1.3 | A cyclotide-grafted peptide derived from this compound.[9] |

| MTAbl14 (phosphorylated MTAbl13) | Abl kinase | 2.6 | A cyclotide-grafted peptide derived from this compound.[9] |

| MTAbl13 | [T315I]Abl kinase | 12.2 | Demonstrates activity against the gatekeeper mutant.[9] |

| Imatinib | [T315I]Abl kinase | >256 | Shows no significant inhibitory activity against the T315I mutant.[9] |

Table 2: Kinetic Parameters for Abl Kinase

| Substrate | Kinase | Km (µM) | Vmax (pmol/µg x min) | Assay Conditions |

| ATP | Abl1 kinase | 0.762 | 32.5 | Radiometric assay using Poly(Glu, Ala, Lys, Tyr) as the substrate.[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying Abl kinase using this compound.

In Vitro Abl Kinase Assay Using a Solid-Phase Method

This method utilizes a GST-tagged this compound substrate immobilized on glutathione-agarose beads to measure the activity of recombinant Abl kinase or Bcr-Abl from cell extracts[4].

Materials:

-

GST-Abltide fusion protein

-

Glutathione-agarose beads

-

Recombinant c-Abl or Bcr-Abl kinase, or K562 cell extract

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

ATP solution (10 µM)

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

-

SDS-PAGE reagents

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Immobilization of GST-Abltide:

-

Kinase Reaction:

-

Detection of Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody.

-

Detect the signal using a chemiluminescent substrate.

-

BacKin Assay for Abl Kinase Inhibition

The BacKin assay is a flow cytometry-based method that quantifies the phosphorylation of this compound displayed on the surface of E. coli cells. This assay is particularly useful for screening inhibitors[7].

Materials:

-

E. coli cells expressing this compound on their surface

-

Abl kinase (0.2 U/mL)

-

Test inhibitors at various concentrations

-

ATP (500 µM)

-

Ice-cold PBS

-

Biotinylated anti-phosphotyrosine antibody 4G10 (1 µg/mL)

-

Streptavidin-conjugated phycoerythrin

Procedure:

-

Inhibition Reaction:

-

Incubate the this compound-expressing cells with the designed peptide inhibitors at concentrations ranging from 0.5 µM to 64 µM[7].

-

Add Abl kinase and incubate for a short period.

-

Initiate the phosphorylation reaction by adding 500 µM ATP[7].

-

Incubate the reaction for 30 minutes at 37°C with shaking[7].

-

-

Staining and Analysis:

-

Terminate the reaction by centrifugation at 3000 g for 4 minutes at 4°C[7].

-

Wash the cells twice with ice-cold PBS[7].

-

Incubate the cells with 1 µg/mL biotinylated anti-phosphotyrosine 4G10 antibody for 45 minutes at 4°C with shaking[7].

-

Wash the cells and then incubate with streptavidin-conjugated phycoerythrin.

-

Analyze the cells by flow cytometry to quantify the percentage of phosphorylated this compound.

-

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by Abl kinase is fundamental to developing targeted therapies. This compound can be used as a tool to probe these pathways.

Bcr-Abl Signaling Pathways

The constitutive activity of the Bcr-Abl fusion protein leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. Two of the most critical pathways are the RAS/MAPK and the PI3K/AKT pathways[3][10][11].

Experimental Workflow for Abl Kinase Inhibitor Screening

This compound is a central component in high-throughput screening campaigns to identify novel Abl kinase inhibitors.

Conclusion

This compound has proven to be an invaluable tool for the detailed investigation of Abl tyrosine kinase. Its specificity as a substrate enables robust and reproducible assays for quantifying kinase activity and for the high-throughput screening of potential therapeutic inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in academia and industry to further unravel the complexities of Abl kinase function and to accelerate the development of next-generation targeted therapies for CML and other Abl-driven cancers.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. embopress.org [embopress.org]

- 3. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. arts.units.it [arts.units.it]

- 7. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Abltide Substrate: A Technical Guide for In Vitro Kinase Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Abltide, a widely utilized peptide substrate for in vitro studies of Abl kinase activity. This document offers detailed information on the substrate's properties, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for researchers in kinase biology and drug discovery.

Introduction to this compound

This compound is a synthetic peptide derived from the autophosphorylation site of the Abelson (Abl) tyrosine kinase. Its sequence is optimized for recognition and phosphorylation by Abl and its oncogenic fusion protein, BCR-Abl. This specificity makes this compound an invaluable tool for the in vitro characterization of Abl kinase activity, inhibitor screening, and mechanistic studies. The phosphorylation of the single tyrosine residue within the this compound sequence serves as a direct measure of Abl kinase enzymatic activity.

Physicochemical Properties of this compound

Several variants of the this compound peptide sequence are commercially available. The core recognition motif is generally conserved, with variations often occurring at the N- and C-termini to improve solubility or facilitate detection.

Table 1: Common this compound Peptide Sequences and Properties

| Sequence (Single-Letter Code) | Molecular Weight (Da) | Description |

| EAIYAAPFAKKK | 1336.6 | A commonly used variant of the this compound peptide. |

| KKGEAIYAAPFA-NH2 | 1264.5 | Another prevalent version of the this compound substrate.[1] |

In Vitro Abl Kinase Assay Using this compound

A variety of assay formats can be employed to measure the phosphorylation of this compound by Abl kinase. The choice of method often depends on the desired throughput, sensitivity, and available instrumentation. Below are generalized protocols for common assay formats.

Radiometric Assay ([³²P]-ATP)

This classic method offers high sensitivity and is considered a gold standard for kinase assays.

Experimental Protocol:

-

Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the required volume of reaction buffer, purified Abl kinase (e.g., 10-100 ng), and the test inhibitor or vehicle control.

-

Prepare Substrate Mix: In a separate tube, prepare a mix of this compound peptide (e.g., 20-100 µM) and ATP. For radiometric assays, this will include [γ-³²P]-ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 10-100 µM).

-

Initiate the Reaction: Add the substrate mix to the kinase reaction mix to a final volume of 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction stays within the linear range.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Detection: Measure the incorporated radioactivity using a scintillation counter.

Luminescence-Based Assay (ADP-Glo™)

This homogenous assay format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol:

-

Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Dispense Reagents: In a white 96-well or 384-well plate, add the test compound or vehicle, followed by the Abl kinase.

-

Prepare Substrate/ATP Mix: Prepare a solution containing both this compound (e.g., 0.2 µg/µL) and ATP (e.g., 5-25 µM) in the reaction buffer.

-

Initiate the Reaction: Add the Substrate/ATP mix to the wells containing the kinase and inhibitor. The final reaction volume is typically 5-25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

First Detection Step: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Second Detection Step: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Readout: Measure the luminescence using a plate reader.

Fluorescence-Based Assays

Fluorescently labeled this compound peptides (e.g., TAMRA-Abltide) can be used in assays that measure changes in fluorescence polarization or employ FRET-based detection methods.

Quantitative Data and Kinetic Parameters

The interaction between Abl kinase and this compound can be characterized by standard Michaelis-Menten kinetics.

Table 2: Kinetic Constants for this compound with Abl Kinase

| Parameter | Value | Conditions |

| Km | 4 µM - 21 µM | The Michaelis-Menten constant for this compound phosphorylation by Abl kinase can vary depending on the specific assay conditions.[2] |

| KD | 69.9 ± 13.0 µM | The dissociation constant for the interaction between this compound and the Abl kinase domain.[3] |

| Vmax | 32.5 pmol/µg x min | Measured in a radiometric assay with Poly(Glu, Tyr) 4:1 as the substrate, providing a reference for Abl kinase activity. |

Table 3: Typical Reagent Concentrations for In Vitro Abl Kinase Assays

| Reagent | Concentration Range | Notes |

| Abl Kinase | 1 - 10 nM | The optimal concentration should be determined empirically. |

| This compound | 10 - 200 µM | Concentrations around the Km value are often used. |

| ATP | 1 - 100 µM | The concentration can be varied, especially when screening for ATP-competitive inhibitors. |

| MgCl₂ | 5 - 20 mM | Essential cofactor for kinase activity. |

Abl Kinase Signaling Pathway and Assay Workflow

Simplified BCR-Abl Signaling Pathway

The BCR-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase. This leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified BCR-Abl signaling cascade.

Experimental Workflow for an In Vitro Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay using this compound to screen for potential inhibitors.

Caption: General workflow for an in vitro kinase inhibitor screen.

Applications in Research and Drug Discovery

-

High-Throughput Screening (HTS): this compound-based assays are amenable to HTS formats for the discovery of novel Abl kinase inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Used to characterize the potency and selectivity of compound libraries against Abl kinase.

-

Mechanistic Studies: Helps in elucidating the mechanism of action of inhibitors (e.g., ATP-competitive vs. allosteric).

-

Quality Control: To assess the activity of purified Abl kinase preparations.

Conclusion

This compound is a robust and versatile substrate for the in vitro study of Abl kinase activity. Its well-characterized properties and adaptability to various assay formats make it an essential tool for basic research and drug development efforts targeting Abl-driven malignancies. This guide provides a foundational understanding and practical protocols to aid researchers in successfully employing this compound in their studies.

References

The Kinetics of Abl Kinase with Abltide: A Technical Guide

This guide provides an in-depth examination of the enzymatic kinetics of Abl kinase with its well-characterized peptide substrate, Abltide. It is intended for researchers, scientists, and professionals in drug development who are focused on the study of Abl kinase and the discovery of its inhibitors. This document summarizes key quantitative data, details relevant experimental procedures, and visualizes the associated signaling pathways and workflows.

Quantitative Kinetic Parameters

The interaction between Abl kinase and its substrate, this compound, has been characterized by several key kinetic parameters. These values are essential for understanding the efficiency of the enzymatic reaction and for the in vitro screening of potential inhibitors. The Michaelis-Menten constant (Km), catalytic constant (kcat), and dissociation constant (KD) are summarized below.

| Parameter | Value | Description |

| Km (this compound) | 4 µM - 21 µM[1] | The concentration of this compound at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |

| kcat | 7.1 ± 0.7 s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second at saturating substrate concentrations. |

| KD (this compound) | 69.9 ± 13.0 µM[2] | The equilibrium dissociation constant, a measure of the binding affinity between Abl kinase and this compound.[2] |

Experimental Protocols

The determination of Abl kinase kinetic parameters with this compound is typically performed using in vitro kinase assays. A widely used method is the enzyme-coupled assay, which continuously monitors the consumption of ATP.

Enzyme-Coupled Kinase Assay

This assay measures the production of ADP, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Abl kinase (e.g., 30 nM)

-

This compound (peptide substrate, sequence: KKGEAIYAAPFA-NH2)[2][3]

-

Microtiter plate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris buffer, MgCl2, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add Abl kinase to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of the this compound substrate (e.g., 50-800 µM)[2][3].

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 30 minutes) using a microtiter plate spectrophotometer.[2]

-

Determine the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Plot the initial rates as a function of the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat value can then be calculated from Vmax and the enzyme concentration.

Signaling Pathways and Experimental Workflow

Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes. In the context of chronic myeloid leukemia (CML), it is constitutively activated as part of the Bcr-Abl fusion protein, leading to the dysregulation of several downstream signaling pathways.

Bcr-Abl Downstream Signaling

The constitutive activity of the Bcr-Abl oncoprotein leads to the activation of multiple signaling cascades that promote cell proliferation and survival. Key among these are the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways. Adaptor proteins such as GRB2, GAB2, and CrkL play a pivotal role in linking Bcr-Abl to these downstream effectors.[4][5][6]

Caption: Bcr-Abl downstream signaling pathways.

Experimental Workflow for Kinase Assay

The following diagram illustrates the logical flow of the enzyme-coupled kinase assay for determining the kinetic parameters of Abl kinase with this compound.

Caption: Experimental workflow for the enzyme-coupled kinase assay.

References

- 1. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Elucidation of protein interactions necessary for the maintenance of the BCR–ABL signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Abltide Peptide: A Technical Guide to its History, Discovery, and Application in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Abltide peptide is a synthetic substrate widely utilized in the study of Abl (Abelson) tyrosine kinase, a key enzyme implicated in cellular processes such as cell differentiation, division, adhesion, and stress responses.[1] The constitutive activation of Abl kinase, often through chromosomal translocation to form the BCR-ABL fusion protein, is a hallmark of several leukemias, including Chronic Myeloid Leukemia (CML).[1][2] Consequently, the Abl kinase is a significant target for therapeutic intervention. This guide provides an in-depth overview of the this compound peptide, from its discovery and biochemical properties to its practical application in experimental settings.

History and Discovery

The development of the this compound peptide emerged from foundational research in the mid-1990s aimed at elucidating the substrate specificity of protein-tyrosine kinases. Through the screening of vast peptide libraries, researchers identified consensus motifs recognized by various kinases.[3][4] These studies revealed that Abl kinase preferentially phosphorylates tyrosine residues within the context of the sequence Ile/Val-Tyr-Xaa-Xaa-Pro (where Xaa is any amino acid).[3][5]

The optimized sequence, EAIYAAPFAKKK , was designed based on these findings to serve as a highly specific and efficient substrate for in vitro kinase assays.[3][6] The name "this compound" reflects its direct application as a peptide substrate for Abl kinase. The three lysine residues at the C-terminus were incorporated to facilitate the peptide's binding to phosphocellulose paper, a critical feature for radiometric kinase assays.[7][8]

Peptide Sequences and Variants

While the canonical this compound sequence is EAIYAAPFAKKK, several variations exist for different experimental applications. These variations often involve truncations, extensions, or the addition of terminal modifications for detection or immobilization.

| Peptide Name/Variant | Sequence | Notes |

| This compound (canonical) | EAIYAAPFAKKK | The most commonly used sequence for Abl kinase assays.[7] |

| This compound variant | KKGEAIYAAPFA-NH2 | An extended and amidated version of the core sequence.[9] |

| This compound (core motif) | EAIYAAPFA | The core recognition and phosphorylation sequence. |

| GST-Abltide | GST-EAIYAAPFAKKK | Fusion with Glutathione S-transferase for purification and immobilization.[10] |

| TAMRA-labeled this compound | TAMRA-EAIYAAPFAKKK | Labeled with a fluorescent dye for non-radiometric assays. |

Quantitative Data

The interaction between this compound and Abl kinase has been quantitatively characterized, providing essential parameters for assay development and inhibitor screening.

| Parameter | Value | Kinase | Notes |

| Km (Michaelis constant) | 4 µM | Abl kinase | Indicates the substrate concentration at which the reaction rate is half of Vmax.[7] |

| Kd (Dissociation constant) | 69.9 ± 13.0 µM | Abl kinase | Measures the binding affinity between this compound and the kinase. |

| IC50 (Imatinib) | 0.3 µM | Wild-type Abl kinase | Concentration of the inhibitor Imatinib required to inhibit 50% of Abl kinase activity using this compound as a substrate.[3] |

| IC50 (Staurosporine) | 28.91 nM | ABL1 (T315I) | Concentration of the inhibitor Staurosporine required to inhibit 50% of the drug-resistant T315I mutant of Abl kinase activity using this compound. |

| IC50 (MTAbl13) | 1.3 µM | Wild-type Abl kinase | IC50 for a cyclotide-based inhibitor incorporating the this compound sequence.[3] |

| IC50 (MTAbl13) | 12.2 µM | [T315I]Abl kinase | IC50 for a cyclotide-based inhibitor against the drug-resistant T315I mutant.[3] |

Experimental Protocols

This compound is a versatile substrate that can be used in various kinase assay formats. Below are detailed methodologies for two common types of in vitro kinase assays.

Radiometric Kinase Assay (Phosphocellulose Filter Binding)

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the this compound peptide.

Materials:

-

Purified Abl kinase

-

This compound peptide (EAIYAAPFAKKK)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Unlabeled ATP

-

Phosphoric acid (0.75%)

-

P81 phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, this compound peptide, and purified Abl kinase.

-

Initiate the Reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mix to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: After a final wash with acetone and air-drying, place the filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radiometric assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified Abl kinase

-

This compound peptide

-

ATP

-

Kinase reaction buffer (as above)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer-compatible multi-well plates

Procedure:

-

Set up the Kinase Reaction: In a white, opaque multi-well plate, add the kinase reaction buffer, this compound peptide, ATP, and the test compound (inhibitor or activator).

-

Initiate the Reaction: Add the purified Abl kinase to each well to start the reaction.

-

Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can greatly aid in their understanding.

References

- 1. Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 8. Discovery and characterization of a cell-permeable, small-molecule c-Abl kinase activator that binds to the myristoyl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. KS-160 | Abl substrate peptide Clinisciences [clinisciences.com]

Abltide: A Versatile Tool for Interrogating Kinase-Substrate Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases and their substrates is fundamental to understanding cellular signaling and identifying therapeutic targets for a multitude of diseases, including cancer. The Abelson tyrosine kinase (Abl) has been a focal point of such research, largely due to its role in the pathogenesis of chronic myeloid leukemia (CML) when constitutively activated as the Bcr-Abl fusion protein.[1][2][3] A key reagent in the exploration of Abl kinase activity and the development of its inhibitors is Abltide, a synthetic peptide substrate.[4][5][6] This technical guide provides a comprehensive overview of this compound, its applications in studying kinase-substrate interactions, detailed experimental protocols, and a summary of relevant quantitative data.

This compound is a peptide with the amino acid sequence Lys-Lys-Gly-Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-NH2 (KKGEAIYAAPFA-NH2).[4][5][6] It was designed as an optimal substrate for the Abl kinase, containing a consensus motif recognized by the kinase.[7] The tyrosine residue within this sequence serves as the phosphorylation site for Abl kinase.[8] Its well-defined sequence and specificity make it an invaluable tool for in vitro and in cell-based assays to measure the enzymatic activity of Abl and to screen for potential inhibitors.

Abl Kinase Signaling Pathways

The c-Abl proto-oncogene encodes a non-receptor tyrosine kinase involved in a variety of cellular processes, including cell differentiation, division, adhesion, and the response to cellular stress such as DNA damage.[1][9] Its activity is tightly regulated within the cell.[10] However, in CML, a chromosomal translocation results in the fusion of the BCR gene with the ABL1 gene, creating the BCR-ABL oncogene.[1][3] This fusion protein has a constitutively active tyrosine kinase domain, leading to uncontrolled cell proliferation.[1]

Abl kinase is a central node in multiple signaling pathways. It can be activated by various stimuli, including growth factors and cytokines, and in turn, it phosphorylates a range of downstream substrates.[9][11] These phosphorylation events can trigger cascades that regulate cytoskeletal dynamics, cell migration, and cell survival.[11][12] The diagram below illustrates a simplified overview of the Abl kinase signaling pathway.

Quantitative Data for this compound Interactions

The interaction between this compound and Abl kinase has been quantified in several studies, providing valuable parameters for experimental design and data interpretation.

| Parameter | Value | Kinase | Method | Reference |

| Dissociation Constant (KD) | 69.9 ± 13.0 µM | Abl | Nanopore Tweezers | [13] |

| IC50 | 5.7 µM | Abl | BacKin Assay | [7][14] |

| Michaelis-Menten Constant (Km) | 4 µM - 21 µM | Abl | Not Specified | [7] |

Experimental Protocols

This compound can be utilized in a variety of experimental setups to probe kinase activity. Below are detailed protocols for common assays.

In Vitro Kinase Assay using Immobilized GST-Abltide

This solid-phase kinase assay is a robust method for detecting Abl kinase activity from purified enzymes or cell extracts.[15]

Materials:

-

Glutathione agarose beads

-

GST-Abltide fusion protein

-

Recombinant c-Abl or Bcr-Abl kinase, or cell lysate containing the kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution (10 µM)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-phosphotyrosine antibody

-

Apparatus for SDS-PAGE and Western blotting

Procedure:

-

Immobilization of GST-Abltide:

-

Kinase Reaction:

-

Resuspend the GST-Abltide-bound beads in kinase buffer.

-

Add the kinase source (purified enzyme or cell extract) and ATP to initiate the reaction.[15]

-

Incubate at 30°C (for c-Abl) or 37°C (for cell extracts) for 1 hour.[15]

-

To test for inhibition, include the inhibitor compound during this incubation step.[15]

-

-

Elution and Detection:

-

Terminate the reaction by washing the beads with wash buffer.

-

Elute the phosphorylated GST-Abltide by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated this compound.

-

Visualize the results using an appropriate detection system (e.g., chemiluminescence).

-

Phos-tag™ SDS-PAGE for Phosphorylation Analysis

This method allows for the separation of phosphorylated and non-phosphorylated proteins based on the ability of the Phos-tag™ reagent to bind to phosphate groups.[8]

Materials:

-

Cell lysates from cells co-expressing Abl kinase and a substrate like GST-Abltide

-

Phos-tag™ acrylamide solution

-

Standard SDS-PAGE reagents

-

Apparatus for SDS-PAGE and Western blotting

-

Antibody against the substrate (e.g., anti-GST)

Procedure:

-

Sample Preparation: Prepare cell lysates containing the kinase and substrate.

-

Gel Electrophoresis:

-

Prepare polyacrylamide gels containing Phos-tag™ acrylamide according to the manufacturer's instructions.

-

Load the cell lysates onto the gel.

-

Perform electrophoresis to separate the proteins. The phosphorylated form of the substrate will migrate slower than the non-phosphorylated form.

-

-

Western Blotting and Detection:

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with an antibody specific to the substrate (e.g., anti-GST).[8]

-

The presence of two bands (or a shifted band) indicates phosphorylation.

-

This compound in Drug Discovery

This compound is a critical tool in the development of tyrosine kinase inhibitors (TKIs). High-throughput screening (HTS) assays have been developed using fluorescently labeled this compound to identify small molecule activators or inhibitors of c-Abl.[16] Furthermore, this compound has been used as a starting point for the rational design of substrate-based inhibitors that target the substrate-binding site of Bcr-Abl, a strategy that may overcome resistance to traditional ATP-competitive inhibitors.[7][17][18]

Conclusion

This compound has proven to be an indispensable peptide substrate for the study of Abl kinase. Its well-characterized nature and versatility allow for its use in a wide range of assays, from fundamental enzymology to high-throughput drug screening. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a tool to further unravel the complexities of kinase-substrate interactions and to aid in the development of next-generation therapeutics.

References

- 1. ABL (gene) - Wikipedia [en.wikipedia.org]

- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound [KKGEAIYAAPFA-NH2] - 1 mg [eurogentec.com]

- 5. This compound [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The Capable ABL: What Is Its Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abl: mechanisms of regulation and activation [imrpress.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Regulation of Cell Motility by Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay development and high-throughput screening of small molecular c-Abl kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Application Note: Utilizing Abltide in Non-Radioactive Kinase Assays for High-Throughput Screening and Kinase Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Abelson (Abl) tyrosine kinase is a critical regulator of various cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Dysregulation of Abl kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the BCR-Abl fusion protein exhibits constitutive kinase activity.[1][3] Consequently, Abl kinase is a significant target for therapeutic intervention. Abltide, a synthetic peptide with the sequence H-KKGEAIYAAPFA-NH2, serves as an optimal substrate for Abl kinase, making it an invaluable tool for studying its activity.[1][4] This application note provides detailed protocols for employing this compound in non-radioactive kinase assays, offering safer and more high-throughput alternatives to traditional radiometric methods.

Two robust and widely adopted non-radioactive methods will be detailed: a luminescence-based kinase assay and a fluorescence polarization (FP)-based kinase assay. These methods are highly amenable to high-throughput screening (HTS) of potential kinase inhibitors and for kinase activity profiling.

Abl Kinase Signaling Pathway

Abl kinase is a non-receptor tyrosine kinase involved in multiple signaling pathways.[1] It can be activated by a variety of stimuli, including growth factors, cytokines, and DNA damage. Upon activation, Abl kinase phosphorylates a multitude of downstream substrates, influencing cellular outcomes such as cell cycle progression, cytoskeletal rearrangement, and apoptosis.

Protocol 1: Luminescence-Based Abl Kinase Assay

This protocol is based on the principle of measuring the amount of ATP remaining in the reaction after the kinase reaction has completed. The amount of ATP consumed is directly proportional to the kinase activity. The remaining ATP is detected by a luciferase-luciferin reaction that generates a luminescent signal.

Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening of Abl Kinase Inhibitors Using Abltide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Abelson (Abl) tyrosine kinase is a critical signaling protein that plays a pivotal role in cell growth, proliferation, and migration. Dysregulation of Abl kinase activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). Consequently, Abl kinase has emerged as a significant target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of potent and selective Abl kinase inhibitors.

This document provides detailed application notes and protocols for the high-throughput screening of Abl kinase inhibitors utilizing "Abltide," a synthetic peptide substrate derived from the C-terminus of Abl.[1] this compound serves as an efficient and specific substrate for Abl kinase, making it an ideal tool for in vitro kinase assays. The protocols outlined below are designed for HTS formats and are compatible with common detection methodologies, including luminescence-based and fluorescence-based readouts.

Abl Kinase Signaling Pathway

The Abl kinase signaling cascade is a complex network of interactions that influences various cellular processes. Upon activation by upstream signals such as growth factors or cellular stress, Abl kinase phosphorylates a multitude of downstream substrates. This phosphorylation cascade can lead to cytoskeletal rearrangements, modulation of gene expression, and regulation of cell cycle progression and apoptosis. In the context of Bcr-Abl, the kinase is constitutively active, leading to uncontrolled cell proliferation and survival.

Caption: Simplified diagram of the Abl kinase signaling pathway.

Data Presentation: Inhibitory Activity of Known Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized Abl kinase inhibitors. These values were determined using various in vitro kinase assays with this compound or similar substrates. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and enzyme/substrate concentrations.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Imatinib | Wild-type Abl | BacKin Assay | 300 | [2] |

| Nilotinib | Wild-type Abl | In vitro kinase assay | 7 | [3] |

| Dasatinib | Wild-type Abl | In vitro kinase assay | 0.5 | [3] |

| Bosutinib | Wild-type Abl | In vitro kinase assay | Varies | [4] |

| Ponatinib | Wild-type Abl | In vitro kinase assay | 0.44 | [5] |

| Imatinib | T315I mutant Abl | In vitro kinase assay | >10,000 | [4] |

| Nilotinib | T315I mutant Abl | In vitro kinase assay | >2,000 | [6] |

| Dasatinib | T315I mutant Abl | In vitro kinase assay | >60 | [4] |

| Ponatinib | T315I mutant Abl | In vitro kinase assay | 4,000 | [5] |

Experimental Protocols

General High-Throughput Screening Workflow

The general workflow for a high-throughput screen of Abl kinase inhibitors involves the preparation of assay plates containing the test compounds, the addition of the kinase and substrate, incubation to allow for the enzymatic reaction, and finally, the detection of kinase activity.

Caption: A generalized workflow for a high-throughput screening assay.

Protocol 1: Luminescence-Based HTS Assay Using ADP-Glo™

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][7][8][9]

Materials:

-

Recombinant human Abl1 kinase

-

This compound substrate (e.g., EAIYAAPFAKKK)[1]

-

ATP

-

Abl Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds in DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor like Imatinib for maximal inhibition and DMSO for minimal inhibition) into the 384-well plates. Typically, a small volume (e.g., 50-100 nL) is used.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing Abl1 kinase, this compound substrate, and ATP in Abl Kinase Buffer. The optimal concentrations of each component should be empirically determined. As a starting point, use concentrations around the Km for ATP and this compound.

-

Initiate Kinase Reaction: Add the kinase reaction mixture to the compound-containing plates. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Signal Measurement: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Abl kinase activity.

-

Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC50 values.

Protocol 2: Fluorescence Polarization (FP)-Based HTS Assay

This protocol utilizes a fluorescently labeled this compound (e.g., TAMRA-Abltide) and a phospho-specific antibody to measure kinase activity.[10] The principle relies on the change in fluorescence polarization when the small, fluorescently labeled phosphorylated this compound is bound by a large antibody.

Materials:

-

Recombinant human Abl1 kinase

-

Fluorescently labeled this compound (e.g., TAMRA-Abltide)

-

ATP

-

Abl Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Anti-phosphotyrosine antibody

-

Stop solution (e.g., EDTA)

-

Test compounds in DMSO

-

Black, low-volume 384-well assay plates

Procedure:

-

Compound Plating: Dispense test compounds and controls into the 384-well plates.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing Abl1 kinase and ATP in Abl Kinase Buffer.

-

Substrate Addition: Add the fluorescently labeled this compound to the compound-containing plates.

-

Initiate Kinase Reaction: Add the kinase/ATP mixture to the plates to start the reaction.

-

Incubation: Incubate the plates at room temperature for a defined period, ensuring the reaction is in the linear range.

-

Stop Reaction: Add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase reaction.

-

Antibody Addition: Add the anti-phosphotyrosine antibody to the wells.

-

Incubation: Incubate at room temperature to allow for the antibody to bind to the phosphorylated this compound.

-

Signal Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore. An increase in polarization indicates phosphorylation of the this compound.

-

Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based HTS Assay

This protocol is based on the principles of the LanthaScreen™ Eu Kinase Binding Assay, which is a binding displacement assay. While not a direct measure of this compound phosphorylation, it is a common HTS method for kinase inhibitors. For a direct activity assay using TR-FRET, one would typically use a europium-labeled anti-phospho antibody and a fluorescently labeled this compound.

Materials:

-

Recombinant human Abl1 kinase

-

Fluorescently labeled this compound (e.g., Alexa Fluor™ 647-Abltide)

-

Europium-labeled anti-phosphotyrosine antibody

-

ATP

-

Abl Kinase Buffer

-

Stop solution (e.g., EDTA)

-

Test compounds in DMSO

-

Low-volume 384-well assay plates

Procedure:

-

Compound Plating: Dispense test compounds and controls into the assay plates.

-

Kinase Reaction: Perform the kinase reaction as described in the FP-based assay (steps 2-5).

-

Stop Reaction: Add a stop solution containing EDTA.

-

Detection Reagent Addition: Add a mixture of the europium-labeled anti-phosphotyrosine antibody and the fluorescently labeled this compound.

-

Incubation: Incubate at room temperature to allow for antibody binding and FRET to occur.

-

Signal Measurement: Read the time-resolved fluorescence on a plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.

-

Data Analysis: Calculate the FRET ratio and then the percent inhibition for each compound to determine IC50 values.

Concluding Remarks

The protocols provided herein offer robust and scalable methods for the high-throughput screening of Abl kinase inhibitors using the this compound substrate. The choice of assay format will depend on the available instrumentation and specific experimental goals. Proper assay development and validation, including the determination of optimal reagent concentrations and incubation times, are crucial for the successful execution of an HTS campaign. The data generated from these screens will be instrumental in identifying novel lead compounds for the development of next-generation Abl kinase inhibitors.

References

- 1. ABL1 Kinase Enzyme System [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. ulab360.com [ulab360.com]

- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AddexBio Product Detail - this compound-TAMRA labeled (Abl Kinase substrate) [addexbio.com]

Application Notes: GST-Tagged Abltide for Pull-Down and Kinase Assays

These application notes provide detailed protocols and technical guidance for utilizing Glutathione S-Transferase (GST)-tagged proteins, with a specific focus on the Abltide peptide substrate, in pull-down and kinase assays. This document is intended for researchers, scientists, and drug development professionals engaged in studying protein-protein interactions and enzyme kinetics, particularly within the context of Abl family tyrosine kinases.

Introduction

The Glutathione S-Transferase (GST) tag is a widely used fusion tag in molecular biology for protein purification and interaction studies.[1] Its high affinity for immobilized glutathione provides a reliable method for isolating the GST-tagged "bait" protein and any associated "prey" proteins from a complex mixture.[1][2][3]

This compound is a synthetic peptide (sequence: KKGEAIYAAPFA-NH2) that serves as a specific substrate for the Abl protein tyrosine kinase.[4][5] Abl kinase is a key regulator of various cellular processes, including cell growth, division, and cytoskeletal remodeling.[6][7] Aberrant Abl kinase activity, often resulting from chromosomal translocations like the BCR-ABL fusion in chronic myelogenous leukemia (CML), is a driver of oncogenesis.[8][9] Consequently, assays involving Abl kinase and its substrates are crucial for cancer research and the development of targeted therapies.[8]

This document outlines the principles and methodologies for two key applications: the GST pull-down assay to identify protein interactors and the in vitro kinase assay to measure Abl kinase activity using GST-tagged this compound.

Section 1: GST Pull-Down Assay for Interaction Screening

The GST pull-down assay is a powerful in vitro technique to identify and validate protein-protein interactions.[10] It utilizes a GST-tagged protein as "bait" to capture and isolate potential binding partners ("prey") from a cell or tissue lysate.[2][3] While a small peptide like this compound is not typically used as bait for discovering novel interactors, a full-length GST-tagged Abl kinase can be used effectively to pull down its cellular binding partners. The following protocol is a general methodology for such an experiment.

Experimental Workflow: GST Pull-Down Assay

Caption: Workflow for a GST pull-down experiment.

Detailed Protocol: GST Pull-Down Assay

This protocol provides a general framework. Optimization of buffer conditions, incubation times, and wash stringency is recommended for each specific interaction being studied.[2]

Materials:

-

Expression Vector: Plasmid containing the gene for the bait protein fused to GST.

-

Expression System: Typically E. coli (e.g., BL21 strain).[11]

-

Glutathione Beads: Glutathione-Sepharose or magnetic glutathione beads.[10][12]

-

Lysis Buffer: e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase I.

-

Wash Buffer: e.g., PBS with 0.1% Triton X-100 and adjusted salt concentration (e.g., 150-500 mM NaCl).

-

Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.

Procedure:

-

Expression and Purification of GST-Bait Protein:

-

Transform the GST-bait expression plasmid into E. coli.

-

Induce protein expression (e.g., with IPTG) and harvest the cells.

-

Lyse the cells and clarify the lysate by centrifugation.[1]

-

Incubate the clear lysate with glutathione beads to bind the GST-fusion protein.

-

Wash the beads thoroughly to remove non-specifically bound bacterial proteins. The purified GST-bait protein can be eluted or kept bound to the beads for the pull-down reaction.

-

-

Preparation of Prey Lysate:

-

Culture and harvest cells expressing the potential prey protein(s).

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.[3]

-

Clarify the lysate by high-speed centrifugation to remove cellular debris.[10]

-